molecular formula C8H10FNO B1393036 (S)-2-Amino-2-(4-fluorophenyl)ethanol CAS No. 224434-01-9

(S)-2-Amino-2-(4-fluorophenyl)ethanol

Cat. No. B1393036
M. Wt: 155.17 g/mol
InChI Key: SRQPEYLZIUEVIA-MRVPVSSYSA-N
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Description

“(S)-2-Amino-2-(4-fluorophenyl)ethanol” is a chemical compound with the CAS Number: 224434-01-9 . It has a molecular weight of 155.17 and its linear formula is C8H10FNO .


Physical And Chemical Properties Analysis

(S)-2-Amino-2-(4-fluorophenyl)ethanol is a solid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C . Its melting point is 94-96°C .

Scientific Research Applications

Synthesis and Biological Applications

  • (S)-2-Amino-2-(4-fluorophenyl)ethanol is an intermediate in the synthesis of a CCR5 chemokine receptor antagonist, which has potential applications in protecting against HIV infection. It is also used in the study of chiral recognition in molecular complexes and is a component of an antimalarial drug and a γ-secretase modulator for Alzheimer's disease treatment. A synthesis approach using Daucus carota cells for enantioselective reduction has been proposed, showing significant potential for bioreduction processes in medicinal chemistry (ChemChemTech, 2022).

Fluorescence Studies and Chemical Properties

  • N-aryl-2-aminoquinolines, including derivatives of (S)-2-Amino-2-(4-fluorophenyl)ethanol, have been synthesized and studied for their luminescence properties. These compounds have applications in biological studies due to their fluorescence behavior, with varying quantum yields based on solvent interactions and specific substituents (Journal of Luminescence, 2019).

Antibacterial Applications

  • A Schiff base derived from the condensation of 4-fluorobenzaldehyde and ethanolamine, related to (S)-2-Amino-2-(4-fluorophenyl)ethanol, showed good antibacterial activity against several bacteria. This highlights its potential in developing new antibacterial agents (Guangxi & Development of Chemical Industry, 2004).

Catalysis and Chemical Reactions

  • The compound 1-(p-fluorophenyl)ethanol, structurally related to (S)-2-Amino-2-(4-fluorophenyl)ethanol, has been studied for its role in catalytic reactions, such as dehydrogenation processes using ruthenium catalysts. This type of research is important in understanding reaction mechanisms and designing efficient catalysts (The Journal of Organic Chemistry, 2003).

Chiral Recognition and Chemical Interactions

  • The presence of a fluorine substituent, as in (S)-2-Amino-2-(4-fluorophenyl)ethanol, affects chiral recognition and intermolecular interactions in chemical complexes. This is crucial for understanding the stereochemistry and design of pharmaceuticals and fine chemicals (Physical Chemistry Chemical Physics: PCCP, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(2S)-2-amino-2-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQPEYLZIUEVIA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(4-fluorophenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Pan, L Jia, X Liu, H Ma, W Yang, JB Schwarz - Tetrahedron: Asymmetry, 2011 - Elsevier
A general asymmetric synthesis of phenylglycinols - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF Download full …
Number of citations: 6 www.sciencedirect.com
PQ Huang
Number of citations: 0

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